- Development of an Efficient and Durable Photocatalytic System for Hydride Reduction of an NAD(P)+ Model Compound Using a Ruthenium(II) Complex Based on Mechanistic Studies, Journal of the American Chemical Society, 2010, 132(30), 10547-10552

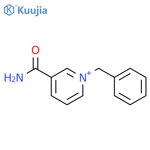

Cas no 952-92-1 (1-Benzyl-1,4-dihydronicotinamide)

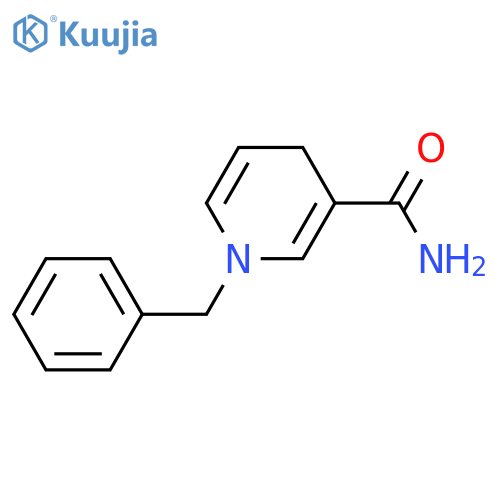

952-92-1 structure

商品名:1-Benzyl-1,4-dihydronicotinamide

1-Benzyl-1,4-dihydronicotinamide 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinecarboxamide,1,4-dihydro-1-(phenylmethyl)-

- 1-Benzyl-1,4-dihydronicotinamide

- 1-benzyl-4H-pyridine-3-carboxamide

- 1,4-Dihydro-N-1-benzylnicotinamide

- 1-benzyl-3-carbamoyl-1,4-dihydropyridine

- Benzyldihydronicotinamide

- N-Benzyl-1,4-dihydronicotinamide

- N-benzyl-1,4-dihydronicotineamide

- N-Benzyldihydronicotinamide

- BNAH

- HSU8JA8RMP

- 3-Pyridinecarboxamide, 1,4-dihydro-1-(phenylmethyl)-

- 1-benzyl-1,4-dihydropyridine-3-carboxamide

- 1-Benzyl-3-carbamido-1,4-dihydropyridine

- CBMicro_010868

- CMNUYDSETOTBDE-UHFFFAOYSA-N

- SMSF0003808

- NSC26899

- FCH1675977

- CB14249

- 1-Benzyl-1,4-dihy

- 1,4-Dihydro-1-(phenylmethyl)-3-pyridinecarboxamide (ACI)

- Nicotinamide, 1-benzyl-1,4-dihydro- (6CI, 7CI, 8CI)

- 1,4-Dihydro-N-benzylnicotinamide

- 1-Benzyl-1,4-dihydrinicotinamide

- N-Benzyl-3-carbamoyl-1,4-dihydropyridine

- NSC 26899

- BDBM50481404

- MFCD00059769

- AS-63545

- 1-Benzyl-1,4-dihydronicotinamide , 95%

- 1-Benzyl-1,4-dihydro-nicotinamide

- B1156

- SCHEMBL2205423

- DTXCID20164274

- BIM-0010813.P001

- CHEMBL25718

- A12955

- 952-92-1

- CS-0119922

- 1-benzyl-1,4-dihydro-pyridine-3-carboxamide

- Nicotinamide, 1-benzyl-1,4-dihydro-

- 3-Pyridinecarboxamide,4-dihydro-1-(phenylmethyl)-

- BNAH cpd

- UNII-HSU8JA8RMP

- DTXSID90241783

- SY053616

- AKOS015839161

- NSC-26899

- 1,4-Dihydro-1-(phenylmethyl)-3-pyridinecarboxamide

-

- MDL: MFCD00059769

- インチ: 1S/C13H14N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2,(H2,14,16)

- InChIKey: CMNUYDSETOTBDE-UHFFFAOYSA-N

- ほほえんだ: O=C(C1CC=CN(CC2C=CC=CC=2)C=1)N

計算された属性

- せいみつぶんしりょう: 214.11100

- どういたいしつりょう: 214.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 314

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.198

- ゆうかいてん: 118.0 to 123.0 deg-C

- ふってん: 433.4°Cat760mmHg

- フラッシュポイント: 215.9°C

- 屈折率: 1.623

- あんていせい: Light Sensitive

- PSA: 46.33000

- LogP: 2.41340

- ようかいせい: 未確定

1-Benzyl-1,4-dihydronicotinamide セキュリティ情報

- ちょぞうじょうけん:0-10°C

1-Benzyl-1,4-dihydronicotinamide 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Benzyl-1,4-dihydronicotinamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM343995-25g |

1-Benzyl-1,4-dihydronicotinamide |

952-92-1 | 95%+ | 25g |

$607 | 2022-06-09 | |

| eNovation Chemicals LLC | D754625-5g |

1-Benzyl-1,4-dihydropyridine-3-carboxamide |

952-92-1 | 95% | 5g |

$120 | 2024-06-07 | |

| Key Organics Ltd | AS-63545-1G |

1-benzyl-1,4-dihydropyridine-3-carboxamide |

952-92-1 | >95% | 1g |

£110.00 | 2025-02-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BC287-1g |

1-Benzyl-1,4-dihydronicotinamide |

952-92-1 | 95.0%(LC&N) | 1g |

¥485.0 | 2022-05-30 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152221-5G |

1-Benzyl-1,4-dihydronicotinamide |

952-92-1 | >95.0%(HPLC)(N) | 5g |

¥1059.90 | 2023-09-04 | |

| TRC | B275910-250mg |

1-Benzyl-1,4-dihydronicotinamide |

952-92-1 | 250mg |

$ 138.00 | 2023-04-18 | ||

| abcr | AB137308-5 g |

1-Benzyl-1,4-dihydronicotinamide, 95%; . |

952-92-1 | 95% | 5 g |

€166.20 | 2023-07-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1156-1G |

1-Benzyl-1,4-dihydronicotinamide |

952-92-1 | >95.0%(HPLC)(N) | 1g |

¥320.00 | 2024-04-15 | |

| Key Organics Ltd | AS-63545-5MG |

1-benzyl-1,4-dihydropyridine-3-carboxamide |

952-92-1 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | AS-63545-10MG |

1-benzyl-1,4-dihydropyridine-3-carboxamide |

952-92-1 | >95% | 10mg |

£63.00 | 2025-02-09 |

1-Benzyl-1,4-dihydronicotinamide 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Ruthenium(2+), (acetonitrile)(2,2′-bipyridine-κN1,κN1′)(2,2′:6′,2′′-terpyridine-… Solvents: Dimethylformamide ; 60 h

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Sodium carbonate , Sodium dithionite Solvents: Water

リファレンス

- 1-Benzyldihydronicotinamide-a model for reduced diphosphopyridine nucleotide, Journal of the American Chemical Society, 1955, 77, 2261-4

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Sodium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt

リファレンス

- Bioorganometallic chemistry: biocatalytic oxidation reactions with biomimetic NAD+/NADH co-factors and [Cp*Rh(bpy)H]+ for selective organic synthesis, Journal of Organometallic Chemistry, 2004, 689(25), 4783-4790

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; 3 h, rt

リファレンス

- Decomposition of lignin models enabled by copper-based photocatalysis under biphasic conditions, Green Chemistry, 2022, 24(11), 4414-4419

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Sodium carbonate , Sodium dithionite Solvents: Water ; 15 min, rt

リファレンス

- Preparation of oxidizable pyridine derivatives as prodrugs for acetylcholinesterase inhibitors and potent anti-Alzheimer agents, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; rt; 4 h, rt

リファレンス

- (η5-Pentamethylcyclopentadienyl)iridium Complex Catalyzed Imine Reductions Utilizing the Biomimetic 1,4-NAD(P)H Cofactor and N-Benzyl-1,4-dihydronicotinamide as the Hydride-Transfer Agent, ChemCatChem, 2017, 9(6), 929-933

ごうせいかいろ 7

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; 3 h, rt

リファレンス

- In situ formation of H2O2 for P450 peroxygenases, Bioorganic & Medicinal Chemistry, 2014, 22(20), 5692-5696

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Ruthenium(1+), (2,2′-bipyridine-κN1,κN1′)hydro(2,2′:6′,2′′-terpyridine-κN1,κN1′,…

リファレンス

- Formation of Novel 1:1 Adducts Accompanied by Regioselective Hydride Transfer from Transition-Metal Hydrido Complexes to NAD(P) Models, Organometallics, 2001, 20(16), 3361-3363

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Sodium carbonate , Sodium dithionite Solvents: Water

リファレンス

- Bioorganometallic Chemistry. 13. Regioselective Reduction of NAD+ Models, 1-Benzylnicotinamide Triflate and β-Nicotinamide Ribose-5'-methyl Phosphate, with in Situ Generated [CpRh(Bpy)H]+: Structure-Activity Relationships, Kinetics, and Mechanistic Aspects in the Formation of the 1,4-NADH Derivatives, Inorganic Chemistry, 2001, 40(26), 6705-6716

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; 10 min, rt; 3 h, rt

リファレンス

- Reactions of biologically inspired hydride sources with B(C6F5)3, Philosophical Transactions of the Royal Society, 2017, 375(2101),

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: NAD , Ruthenium(1+), bis(2,2′-bipyridine-κN1,κN1′)carbonylformyl-, (OC-6-31)-

リファレンス

- Regiospecific hydride transfer from cis-[Ru(bpy)2(CO)(CHO)]+ to NAD+ model compounds: a model for enzymatic reactions by aldehyde dehydrogenases, Angewandte Chemie, 2000, 39(22), 4061-4063

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Sodium carbonate , Sodium dithionite Solvents: Water ; 20 °C; rt; 4 h, rt

リファレンス

- Facile Oxidation of Leucomethylene Blue and Dihydroflavins by Artemisinins: Relationship with Flavoenzyme Function and Antimalarial Mechanism of Action, ChemMedChem, 2010, 5(8), 1282-1299

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; rt; 3 h, rt

リファレンス

- Mimicking Nature: Synthetic Nicotinamide Cofactors for C=C Bioreduction Using Enoate Reductases, Organic Letters, 2013, 15(1), 180-183

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; rt; 4 h, rt

リファレンス

- Catalytic asymmetric addition to cyclic N-acyl-iminium: access to sulfone-bearing contiguous quaternary stereocenters, Chemical Communications (Cambridge, 2022, 58(71), 9942-9945

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Hydrogen , (SP-5-31)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)](pyridine)cobaltate(1-)

リファレンス

- Selective partial hydrogenation of N-substituted-3-carbamoylpyridinium salts to corresponding dihydropyridines catalyzed by bis(dimethylglyoximato)chloro(pyridine)cobalt, Journal of Molecular Catalysis, 1987, 39(2), 219-23

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; 2 h, rt

リファレンス

- Transfer hydrogenations catalyzed by streptavidin-hosted secondary amine organocatalysts, Chemical Communications (Cambridge, 2021, 57(15), 1919-1922

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; rt; 16 h, rt

リファレンス

- Evaluation of Organic Hydride Donors as Reagents for the Reduction of Carbon Dioxide and Metal-Bound Formates, Organometallics, 2018, 37(21), 3972-3982

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Sodium dithionite Solvents: Water ; rt; 3 h, rt

リファレンス

- Straightforward Regeneration of Reduced Flavin Adenine Dinucleotide Required for Enzymatic Tryptophan Halogenation, ACS Catalysis, 2019, 9(2), 1389-1395

1-Benzyl-1,4-dihydronicotinamide Raw materials

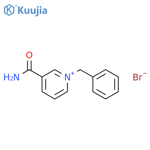

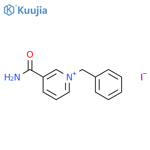

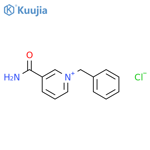

- 3-Pyridinecarboxamide,N-(phenylmethyl)-

- Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-

- PYRIDINIUM, 3-(AMINOCARBONYL)-1-(PHENYLMETHYL)-, IODIDE

- 1-benzyl-3-carbamoylpyridinium chloride

- Phosphate(1-),hexafluoro-

- Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide

1-Benzyl-1,4-dihydronicotinamide Preparation Products

1-Benzyl-1,4-dihydronicotinamide 関連文献

-

Kazuhide Koike,David C. Grills,Yusuke Tamaki,Etsuko Fujita,Kei Okubo,Yasuomi Yamazaki,Masaki Saigo,Tatsuhiko Mukuta,Ken Onda,Osamu Ishitani Chem. Sci. 2018 9 2961

-

2. Tris(bipyridyl)ruthenium(II)-photosensitized reaction of 1-benzyl-1,4-dihydronicotinamide with benzyl bromideKatsuhiko Hironaka,Shunichi Fukuzumi,Toshio Tanaka J. Chem. Soc. Perkin Trans. 2 1984 1705

-

3. Micellar promoted photoreduction of ethylenediaminetetraacetato cobaltate(III) by 1-benzyl-1,4-dihydronicotinamideKohichi Yamashita,Masahiro Chiba,Hitoshi Ishida,Katsutoshi Ohkubo J. Chem. Soc. Perkin Trans. 2 1991 367

-

Jie Huang,Judith C. Gallucci,Claudia Turro Chem. Sci. 2020 11 9775

-

5. Micellar effects on the reduction of tris(acetylacetonato)cobalt (III) by 1-benzyl-1,4-dihydronicotinamide with ionic surfactantsKohichi Yamashita,Hitoshi Ishida,Katsutoshi Ohkubo J. Chem. Soc. Perkin Trans. 2 1989 2091

952-92-1 (1-Benzyl-1,4-dihydronicotinamide) 関連製品

- 732187-20-1(1-{4-(trifluoromethoxy)phenylmethyl}cyclopropan-1-amine)

- 1354487-39-0((2S,4S)-4-(5-Bromo1,1'-biphenyl-2-yl)oxy-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic Acid)

- 2172356-38-4(3-{6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo3.2.0heptan-3-ylformamido}pentanoic acid)

- 1267958-58-6(5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-amine)

- 90004-97-0(1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one)

- 1805542-02-2(5-(Chloromethyl)-4-(difluoromethyl)-2-hydroxypyridine-3-carboxylic acid)

- 141912-72-3(Imidazo[1,5-a]pyridine-5-carbonitrile)

- 2023629-39-0(tert-butyl N-methyl-N-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate)

- 1805568-14-2(2-Chloro-3-cyano-5-ethylbenzenesulfonyl chloride)

- 2228194-81-6(O-{2-methyl-2-5-(trifluoromethyl)furan-2-ylpropyl}hydroxylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:952-92-1)1-Benzyl-1,4-dihydronicotinamide

清らかである:99%

はかる:25g

価格 ($):301.0